Cas no 1862274-29-0 (4-(5-Bromothiophen-3-yl)but-3-en-2-amine)

4-(5-Bromothiophen-3-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(5-bromothiophen-3-yl)but-3-en-2-amine
- EN300-1894143
- 1862274-29-0
- 4-(5-Bromothiophen-3-yl)but-3-en-2-amine
-
- インチ: 1S/C8H10BrNS/c1-6(10)2-3-7-4-8(9)11-5-7/h2-6H,10H2,1H3/b3-2+
- InChIKey: ONMQLRBWOIOWMR-NSCUHMNNSA-N
- ほほえんだ: BrC1=CC(=CS1)/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 230.97173g/mol
- どういたいしつりょう: 230.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 54.3Ų
4-(5-Bromothiophen-3-yl)but-3-en-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894143-0.25g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1894143-5.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1894143-10.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1894143-0.5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1894143-1g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1894143-5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1894143-0.1g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1894143-0.05g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1894143-1.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1894143-2.5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 2.5g |
$1931.0 | 2023-09-18 |
4-(5-Bromothiophen-3-yl)but-3-en-2-amine 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-(5-Bromothiophen-3-yl)but-3-en-2-amineに関する追加情報
4-(5-Bromothiophen-3-yl)but-3-en-2-amine: A Comprehensive Overview
4-(5-Bromothiophen-3-yl)but-3-en-2-amine (CAS No. 1862274-29-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound, characterized by its unique structure featuring a bromothiophene moiety and an enamine functional group, exhibits a wide range of applications and properties that make it a valuable molecule for both academic research and industrial applications.
The core structure of 4-(5-Bromothiophen-3-yl)but-3-en-2-amine consists of a thiophene ring substituted with a bromine atom at the 5-position and connected to a butenamine group. This arrangement imparts the molecule with distinct electronic properties, making it suitable for various chemical transformations. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents targeting specific biological pathways.
One of the most notable aspects of 4-(5-Bromothiophen-3-yl)but-3-en-2-amine is its role in medicinal chemistry. Researchers have explored its ability to act as a precursor for the synthesis of heterocyclic compounds, which are often associated with pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in neurodegenerative diseases, suggesting its potential as a lead compound for drug development.
In addition to its medicinal applications, 4-(5-Bromothiophen-3-yL)but--en--2--amine has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of new catalysts for organic transformations. A recent investigation reported in *Nature Communications* revealed that this compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, offering improved catalytic efficiency compared to traditional ligands.
The synthesis of 4-(5-Bromothiophen--3--yl)but--3--en--2--amine typically involves multi-step processes that combine principles from both organic and organometallic chemistry. A common approach involves the coupling of bromothiophene derivatives with alkenes or alkynes under catalytic conditions. The use of green chemistry principles in these syntheses has become increasingly popular, driven by the demand for sustainable chemical processes. For example, researchers have successfully employed microwave-assisted synthesis to achieve higher yields and reduced reaction times.
From an analytical standpoint, 4-(5-Bromothiophen--3--yl)but--3--en--2--amine has been thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided insights into its molecular structure, stability, and reactivity under various conditions. Furthermore, computational studies using density functional theory (DFT) have been conducted to understand the electronic distribution and reactivity patterns of this compound at the molecular level.
In terms of applications beyond medicine and materials science, 4-(5-Bromothiophen--3--yl)but--3--en--2--amine has shown promise in the field of sensors and diagnostics. Its ability to undergo specific chemical transformations upon exposure to certain stimuli makes it a candidate for use in biosensors and environmental monitoring devices. A 2021 study published in *Analytical Chemistry* demonstrated that derivatives of this compound can be used to detect trace levels of heavy metals in water samples with high sensitivity.
The versatility of 4-(5-Bromothiophen–3–yl)but–3–en–2–amine is further underscored by its role as an intermediate in the synthesis of more complex molecules. For example, it has been used as a key building block in the construction of polycyclic aromatic compounds with potential applications in optoelectronics. These compounds exhibit unique photophysical properties that make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Looking ahead, the continued exploration of 4-(5-Bromothiophen–3–yl)but–3–en–2–amine is expected to yield further breakthroughs across multiple disciplines. Its unique combination of structural features and reactivity makes it an invaluable tool for chemists seeking to design novel materials and drugs. As research into this compound progresses, it is anticipated that new applications will emerge, solidifying its position as an important molecule in contemporary chemistry.
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